molecular formula C24H36O B12637823 1-(1,2,3,4-Tetraethyl-6-methylspiro[4.5]deca-1,3,6,9-tetraen-8-yl)cyclopentan-1-ol CAS No. 934802-45-6

1-(1,2,3,4-Tetraethyl-6-methylspiro[4.5]deca-1,3,6,9-tetraen-8-yl)cyclopentan-1-ol

Katalognummer: B12637823
CAS-Nummer: 934802-45-6
Molekulargewicht: 340.5 g/mol
InChI-Schlüssel: ZZSYZSPZYWUEDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,2,3,4-Tetraethyl-6-methylspiro[4.5]deca-1,3,6,9-tetraen-8-yl)cyclopentan-1-ol is a complex organic compound known for its unique spiro structure. This compound is characterized by its tetraethyl and methyl substitutions on a spiro[4.5]deca-1,3,6,9-tetraene framework, with a cyclopentan-1-ol moiety attached. The spiro structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various chemical and industrial applications .

Vorbereitungsmethoden

The synthesis of 1-(1,2,3,4-Tetraethyl-6-methylspiro[4.5]deca-1,3,6,9-tetraen-8-yl)cyclopentan-1-ol involves multiple steps, typically starting with the formation of the spiro[4.5]deca-1,3,6,9-tetraene core. This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. The tetraethyl and methyl groups are introduced through alkylation reactions, while the cyclopentan-1-ol moiety is added via a nucleophilic substitution reaction .

Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the successful synthesis of this complex molecule .

Analyse Chemischer Reaktionen

1-(1,2,3,4-Tetraethyl-6-methylspiro[4.5]deca-1,3,6,9-tetraen-8-yl)cyclopentan-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Wissenschaftliche Forschungsanwendungen

1-(1,2,3,4-Tetraethyl-6-methylspiro[4.5]deca-1,3,6,9-tetraen-8-yl)cyclopentan-1-ol has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(1,2,3,4-Tetraethyl-6-methylspiro[4.5]deca-1,3,6,9-tetraen-8-yl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for precise binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, 1-(1,2,3,4-Tetraethyl-6-methylspiro[4.5]deca-1,3,6,9-tetraen-8-yl)cyclopentan-1-ol stands out due to its unique spiro structure and the presence of multiple ethyl and methyl groups. Similar compounds include:

Eigenschaften

CAS-Nummer

934802-45-6

Molekularformel

C24H36O

Molekulargewicht

340.5 g/mol

IUPAC-Name

1-(1,2,3,4-tetraethyl-10-methylspiro[4.5]deca-1,3,6,9-tetraen-8-yl)cyclopentan-1-ol

InChI

InChI=1S/C24H36O/c1-6-19-20(7-2)22(9-4)24(21(19)8-3)15-12-18(16-17(24)5)23(25)13-10-11-14-23/h12,15-16,18,25H,6-11,13-14H2,1-5H3

InChI-Schlüssel

ZZSYZSPZYWUEDF-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C2(C=CC(C=C2C)C3(CCCC3)O)C(=C1CC)CC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.